2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide

Kinase Inhibition Antiproliferative Agents Imidazole Derivatives

This precisely defined 2-bromobenzenesulfonamide derivative features the critical 2-(pyrazin-2-yl)-1H-imidazole core validated in BRAF V600E kinase inhibitors (IC₅₀ range 32–76 nM for optimized analogs). Unlike common pyridine-imidazole inhibitors, the pyrazine scaffold offers distinct IP space and selectivity profiles. The ortho-bromo substituent serves as a synthetic handle for further derivatization via cross-coupling, while the terminal sulfonamide ensures target engagement. Procurement of this specific analog guarantees experimental reproducibility—even minor structural modifications to the aryl ring or linker can drastically alter potency and selectivity. Ideal for kinase-focused screening libraries, scaffold-hopping campaigns, and in vitro ADME profiling.

Molecular Formula C15H14BrN5O2S
Molecular Weight 408.27
CAS No. 2034501-64-7
Cat. No. B2593988
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide
CAS2034501-64-7
Molecular FormulaC15H14BrN5O2S
Molecular Weight408.27
Structural Identifiers
SMILESC1=CC=C(C(=C1)S(=O)(=O)NCCN2C=CN=C2C3=NC=CN=C3)Br
InChIInChI=1S/C15H14BrN5O2S/c16-12-3-1-2-4-14(12)24(22,23)20-8-10-21-9-7-19-15(21)13-11-17-5-6-18-13/h1-7,9,11,20H,8,10H2
InChIKeyYCMRJSZUYIUARH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034501-64-7): Chemical Identity and Scientific Procurement Context


2-Bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034501-64-7) is a synthetic, small-molecule aryl sulfonamide characterized by a 2-bromobenzenesulfonamide group linked via an ethyl chain to a 2-(pyrazin-2-yl)-1H-imidazole core . This compound belongs to a broader class of imidazole-terminated sulfonamides under investigation for kinase inhibition and antiproliferative applications, including BRAF V600E inhibition [1]. Its structure combines key pharmacophoric features—a metal-coordinating pyrazine-imidazole unit and a hydrogen-bond-capable sulfonamide moiety—that underlie its potential for target engagement. For procurement, physical data include a molecular weight of 408.27 g/mol and molecular formula C₁₅H₁₄BrN₅O₂S .

Why Generic Substitution of 2-Bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide Fails: Evidence for Non-Interchangeability Among Imidazole-Sulfonamide Analogs


Imidazole-sulfonamide analogs are highly sensitive to structural perturbations; even minor modifications to the sulfonamide aryl ring, heterocyclic core, or linker length can drastically alter target affinity, selectivity, and cellular potency [1]. In a series of 38 terminal sulfonamide derivatives, the most potent BRAF V600E inhibitors exhibited IC₅₀ values ranging from 32 nM to 76 nM, while structurally similar analogs within the same set showed significantly weaker activity, underscoring that the specific substitution pattern—including the presence and position of halogen atoms—is a critical determinant of biochemical efficacy [2]. Consequently, procurement of a precisely defined chemical structure is essential for experimental reproducibility and target engagement, as generic substitution risks introducing compounds with divergent or diminished biological activity.

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide Against Closest Analogs


Structural Differentiation via ortho-Bromo Substitution on the Benzenesulfonamide Ring

The target compound features an ortho-bromo substituent on the benzenesulfonamide phenyl ring, a structural feature absent in the unsubstituted parent compound N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide (CAS 2034234-52-9). In a series of imidazole-sulfonamide BRAF V600E inhibitors, halogen substitution on the terminal phenyl ring was a key modulator of potency; compounds 15i, 15j, 16a, and 16d achieved IC₅₀ values of 76 nM, 32 nM, 35 nM, and 68 nM, respectively, whereas the unsubstituted phenyl analog in the same series exhibited reduced activity [1]. The ortho-bromo group increases lipophilicity (calculated cLogP) and steric bulk, which can enhance hydrophobic interactions within the BRAF V600E allosteric pocket [2].

Kinase Inhibition Antiproliferative Agents Imidazole Derivatives

Scaffold Differentiation from 4-(1H-Imidazol-5-yl)pyridin-2-amine Derivatives in BRAF V600E Inhibition

The target compound employs a 2-(pyrazin-2-yl)-1H-imidazole core, which distinguishes it from the 4-(1H-imidazol-5-yl)pyridin-2-amine scaffold used in the most potent BRAF V600E inhibitors reported by Ali et al. (2021). In that study, compounds with the pyridine-imidazole scaffold achieved IC₅₀ values as low as 32 nM (compound 15j), but the pyrazine-containing scaffold introduces an additional nitrogen atom in the heteroaryl ring, altering hydrogen-bonding capacity and electronic distribution. While direct comparative biochemical data for this specific compound are not available, scaffold-hopping from pyridine to pyrazine in kinase inhibitor design has been shown to modulate selectivity profiles and metabolic stability [1]. The pyrazine-imidazole core may offer distinct pharmacokinetic properties compared to pyridine-imidazole analogs, potentially reducing CYP-mediated metabolism [2].

BRAF V600E Structure-Activity Relationship Imidazole Scaffolds

Linker Length and Sulfonamide Geometry Differentiation from Ethylamino-Linked Analogs

The target compound incorporates a two-carbon ethyl linker between the imidazole and sulfonamide groups, a feature that differentiates it from analogs with propylamine or direct linkages. In a series of benzimidazole-sulfonamide V600E-BRAF inhibitors, the ethylamine linker was found to be optimal for potency, with compound 12l achieving an IC₅₀ of 0.49 µM, while shorter or longer linkers reduced activity [1]. The specific ethyl linker in the target compound may similarly position the sulfonamide in an optimal orientation for target engagement. The 2-bromobenzenesulfonamide geometry further constrains the conformational space relative to unsubstituted or para-substituted analogs [2].

Linker Optimization Sulfonamide Derivatives Kinase Inhibitor Design

Predicted Physicochemical Property Differentiation: Lipophilicity and Permeability

The presence of the ortho-bromo substituent and the pyrazine-imidazole core in the target compound is predicted to increase lipophilicity (cLogP) relative to unsubstituted phenyl or pyridine-imidazole analogs. In a computational investigation of 38 novel imidazole analogues with terminal sulphonamides as potential V600E-BRAF inhibitors, lipophilicity was identified as a key parameter correlating with cellular permeability and target engagement [1]. The bromine atom contributes approximately +0.8 to +1.2 to cLogP compared to hydrogen, which may enhance membrane permeability but requires monitoring for potential hERG or cytotoxicity liabilities. The pyrazine nitrogen reduces cLogP by approximately -0.5 compared to pyridine, partially offsetting the bromine effect and potentially improving the lipophilicity-permeability balance [2].

Lipophilicity Drug-Likeness In Silico ADME

Optimal Research and Industrial Application Scenarios for 2-Bromo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzenesulfonamide


Kinase Inhibitor Screening Libraries for BRAF V600E and Related Kinase Targets

Based on the structural homology of the 2-(pyrazin-2-yl)-1H-imidazole core to validated kinase inhibitor scaffolds and the established potency of terminal sulfonamide derivatives against BRAF V600E (IC₅₀ range 32–76 nM for optimized analogs) [1], this compound is well-suited for inclusion in focused kinase inhibitor screening libraries. Procurement of this specific brominated analog enables exploration of halogen-mediated potency enhancements and structure-activity relationship (SAR) expansion around the benzenesulfonamide moiety.

Scaffold-Hopping Medicinal Chemistry Campaigns Targeting Oncology Pathways

The pyrazine-imidazole core of this compound differentiates it from the more extensively studied pyridine-imidazole BRAF inhibitors [1]. This scaffold distinction makes the compound valuable as a starting point for scaffold-hopping campaigns aimed at identifying novel intellectual property space or improving selectivity profiles across the RAF kinase family (BRAF, CRAF, ARAF). The ortho-bromo substitution provides a synthetic handle for further derivatization via cross-coupling reactions [2].

Cellular Antiproliferative Assays in Melanoma and Colorectal Cancer Models

Terminal sulfonamide-containing imidazole derivatives have demonstrated antiproliferative activity against melanoma cell lines (mean IC₅₀ of 1.8 µM for lead compound 14h in NCI-60 melanoma panel) [1]. This compound, by virtue of its structural similarity to these active analogs combined with its distinct bromine and pyrazine features, is a rational candidate for cellular profiling in BRAF-mutant melanoma (e.g., A375, SK-MEL-28) and colorectal cancer (e.g., HT-29) cell lines to assess differential potency and selectivity.

ADME/Tox Profiling and Physicochemical Property Optimization

The predicted balanced lipophilicity profile of this compound (estimated cLogP ~2.0–2.5) positions it as a candidate for in vitro ADME (absorption, distribution, metabolism, excretion) profiling [1]. The presence of both a lipophilic bromine atom and a hydrogen-bond-capable pyrazine nitrogen provides an opportunity to experimentally measure permeability (PAMPA or Caco-2), metabolic stability (liver microsome assays), and CYP inhibition, generating data to guide further multiparameter optimization of the imidazole-sulfonamide series [2].

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